![molecular formula C17H26O11 B15146695 (1S,4aS,5S,7S,7aS)-7-(Acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopenta[c]pyran-1-yl beta-D-glucopyranoside](/img/structure/B15146695.png)
(1S,4aS,5S,7S,7aS)-7-(Acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopenta[c]pyran-1-yl beta-D-glucopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (4aS,7S)-4a,5-dihydroxy-7-methyl-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,5H,6H,7aH-cyclopenta[c]pyran-7-yl acetate is a complex organic molecule with multiple hydroxyl groups and an acetate ester. This compound is notable for its intricate structure, which includes a cyclopenta[c]pyran ring system and a sugar moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,7S)-4a,5-dihydroxy-7-methyl-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,5H,6H,7aH-cyclopenta[c]pyran-7-yl acetate typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the cyclopenta[c]pyran ring: This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of hydroxyl groups: Hydroxylation reactions, such as epoxidation followed by hydrolysis, are commonly used to introduce hydroxyl groups at specific positions on the ring.
Attachment of the sugar moiety: Glycosylation reactions are employed to attach the sugar moiety to the cyclopenta[c]pyran ring. This step often requires the use of glycosyl donors and acceptors under acidic or basic conditions.
Acetylation: The final step involves the acetylation of the hydroxyl groups using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and rigorous quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.
Reduction: Reduction reactions can convert the ketone or aldehyde groups back to hydroxyl groups.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetate group.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Regeneration of hydroxyl groups.
Substitution: Formation of new functionalized derivatives.
科学研究应用
Chemistry
Synthesis of complex molecules: The compound can serve as a building block for the synthesis of more complex organic molecules.
Study of reaction mechanisms: Its reactions can provide insights into the mechanisms of organic transformations.
Biology
Enzyme studies: The compound can be used to study the activity of enzymes that catalyze glycosylation or acetylation reactions.
Metabolic pathways: It can be used to investigate metabolic pathways involving sugar derivatives.
Medicine
Drug development: Its potential biological activities make it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
Biomaterials: The compound’s unique structure makes it a potential candidate for the development of new biomaterials.
作用机制
The compound exerts its effects through interactions with specific molecular targets. For example, its hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The sugar moiety can interact with carbohydrate-binding proteins, influencing cellular processes. The acetate group can be hydrolyzed to release acetic acid, which can act as a signaling molecule in various pathways.
相似化合物的比较
Similar Compounds
(4aS,7S)-4a,5-dihydroxy-7-methyl-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,5H,6H,7aH-cyclopenta[c]pyran-7-yl acetate: is similar to other glycosylated cyclopenta[c]pyran derivatives.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: Another compound with multiple hydroxyl groups and potential biological activities.
Uniqueness
- The presence of both a cyclopenta[c]pyran ring and a sugar moiety in the same molecule is relatively unique, providing a combination of structural features that can interact with a wide range of biological targets.
- Its ability to undergo multiple types of chemical reactions makes it a versatile compound for various applications.
属性
分子式 |
C17H26O11 |
|---|---|
分子量 |
406.4 g/mol |
IUPAC 名称 |
[(4aS,7S)-4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate |
InChI |
InChI=1S/C17H26O11/c1-7(19)28-16(2)5-9(20)17(24)3-4-25-15(13(16)17)27-14-12(23)11(22)10(21)8(6-18)26-14/h3-4,8-15,18,20-24H,5-6H2,1-2H3/t8?,9?,10?,11?,12?,13?,14?,15?,16-,17+/m0/s1 |
InChI 键 |
CAFTUQNGDROXEZ-ATWRWWNYSA-N |
手性 SMILES |
CC(=O)O[C@]1(CC([C@]2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)C |
规范 SMILES |
CC(=O)OC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


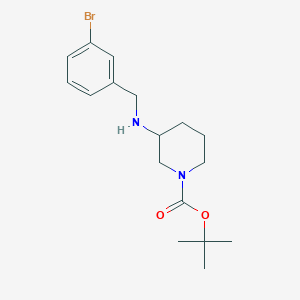
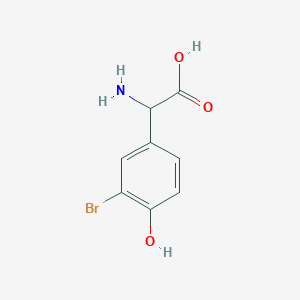
![ethyl 5-methyl-2-[2-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate](/img/structure/B15146628.png)
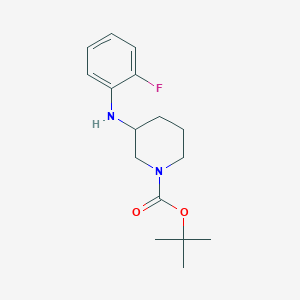

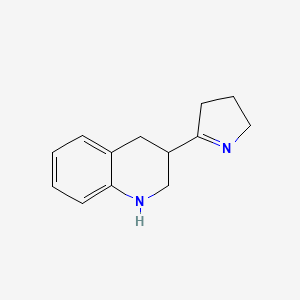
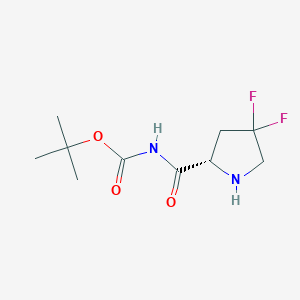
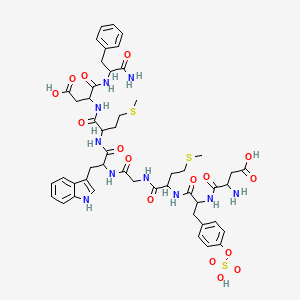
![(2R,3S,4R,5R,6S)-2-[[(1R,4aS,5S,7R,7aR)-5-hydroxy-7-methyl-7-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15146651.png)
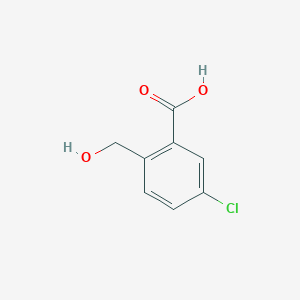
![1-Boc-3-[(3-bromobenzyl-amino)-methyl]-pyrrolidine](/img/structure/B15146683.png)
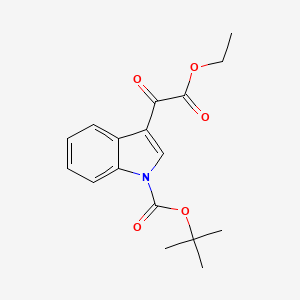
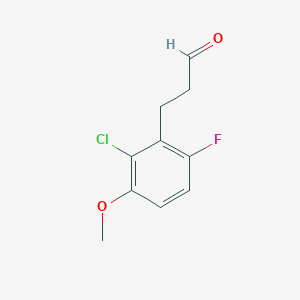
![2-Amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methylpentan-1-one dihydrochloride](/img/structure/B15146705.png)
